Éthers thioénols

Thioenol ethers are a unique class of organic compounds characterized by the presence of both an alcohol and a sulfur-containing group, typically a thiyl (-S-) or thiol (-SH) moiety, within a single molecule. These compounds exhibit a diverse range of properties due to their structural complexity. Structurally, they can be considered as ethers with an additional hydroxyl (-OH) functionality.

Thioenol ethers are known for their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Their reactivity arises from the presence of both a nucleophilic alcohol group and a leaving group (thiol), which can facilitate diverse chemical reactions including substitution, elimination, and rearrangement processes.

In pharmaceutical research, thioenol ethers have shown promise as intermediates in drug synthesis due to their ability to participate in multiple types of reactions. In agriculture, they can serve as precursors for developing more effective herbicides or fungicides by exploiting the unique reactivity profiles of these compounds.

Overall, the multifunctional nature of thioenol ethers makes them valuable tools in organic synthesis and opens up numerous opportunities for their application across different industries.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

|

2-Propenenitrile, 2-(ethylthio)- | 10568-83-9 | C5H7NS |

|

Ethanol,2-(ethenylthio)- | 3090-56-0 | C4H8OS |

|

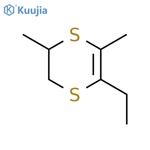

1,4-Dithiin, 2-ethyl-2,3-dihydro-5-methyl- | 61947-23-7 | C7H12S2 |

|

1,4-Dithiin, 6-ethyl-2,3-dihydro-2-methyl- | 61947-22-6 | C7H12S2 |

|

1,4-Dithiin, 5-ethyl-2,3-dihydro-2,6-dimethyl- | 61947-18-0 | C8H14S2 |

|

(ethenylsulfanyl)ethene | 627-51-0 | C4H6S |

|

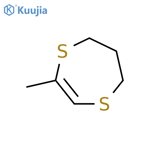

5H-1,4-Dithiepin, 6,7-dihydro-2-methyl- | 5769-50-6 | C6H10S2 |

|

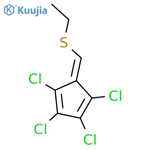

1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5-[(ethylthio)methylene]- | 56524-16-4 | C8H6Cl4S |

|

2-Propenamide, 3-(methylthio)-, (2E)- | 36846-63-6 | C4H7NOS |

|

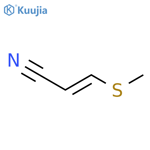

3-methylsulfanylprop-2-enenitrile | 10004-53-2 | C4H5NS |

Littérature connexe

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

2. Back matter

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Fournisseurs recommandés

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés